molecular formula C17H25N3O3 B267522 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Numéro de catalogue B267522
Poids moléculaire: 319.4 g/mol
Clé InChI: DDFCCLHHIVNKMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.

Mécanisme D'action

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the elongation of the RNA transcript. This leads to the disruption of ribosomal RNA synthesis and induction of nucleolar stress. The resulting activation of p53-mediated apoptosis in cancer cells leads to their death.
Biochemical and Physiological Effects:
CX-5461 has been found to induce nucleolar stress in cancer cells, leading to the activation of p53-mediated apoptosis. It has also been found to inhibit the growth of cancer cells in preclinical studies. However, CX-5461 has also been found to have off-target effects, leading to toxicity in normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of CX-5461 for lab experiments include its potency as an RNA polymerase I inhibitor and its potential as an anticancer agent. However, the limitations of CX-5461 include its off-target effects and toxicity in normal cells.

Orientations Futures

For CX-5461 include the development of more potent and selective inhibitors of RNA polymerase I transcription, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. Additionally, the use of CX-5461 as a therapeutic agent for other diseases, such as neurodegenerative disorders, is also an area of future research.
Conclusion:
In conclusion, CX-5461 is a promising compound that has shown potential as an anticancer agent in preclinical studies. Its selective inhibition of RNA polymerase I transcription and induction of nucleolar stress make it a promising therapeutic agent for various cancer types. However, its off-target effects and toxicity in normal cells are limitations that need to be addressed. Future research should focus on the development of more potent and selective inhibitors of RNA polymerase I transcription and the identification of biomarkers for patient selection.

Méthodes De Synthèse

The synthesis of CX-5461 involves several steps, including the reaction of 2,4-dichloro-5-nitrobenzoic acid with N-cyclohexylcarbodiimide, followed by the addition of 2-(2-methoxyethoxy)ethylamine and cyclohexylamine. The resulting product is then purified using chromatography techniques to obtain CX-5461 in its pure form.

Applications De Recherche Scientifique

CX-5461 has shown potential as an anticancer agent in preclinical studies. It has been found to selectively inhibit RNA polymerase I transcription, leading to the disruption of ribosomal RNA synthesis and induction of nucleolar stress. This results in the activation of p53-mediated apoptosis in cancer cells, leading to their death. CX-5461 has shown promising results in preclinical studies in various cancer types, including breast, ovarian, and hematological cancers.

Propriétés

Nom du produit

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Formule moléculaire

C17H25N3O3

Poids moléculaire

319.4 g/mol

Nom IUPAC

3-(cyclohexylcarbamoylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H25N3O3/c1-23-11-10-18-16(21)13-6-5-9-15(12-13)20-17(22)19-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H,18,21)(H2,19,20,22)

Clé InChI

DDFCCLHHIVNKMD-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

SMILES canonique

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.